molecular formula C45H54N8O7S B12427956 Relamorelin acetate

Relamorelin acetate

Cat. No.: B12427956
M. Wt: 851.0 g/mol
InChI Key: GCFMCGBTTZZFCS-GTKQDQPASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Relamorelin acetate is synthesized through a series of peptide coupling reactions. The synthesis involves the stepwise addition of amino acids to form the pentapeptide chain. The reaction conditions typically include the use of coupling reagents such as carbodiimides and protecting groups to prevent unwanted side reactions .

Industrial Production Methods

The industrial production of this compound involves large-scale peptide synthesis techniques. These methods include solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS). The choice of method depends on the desired scale and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Relamorelin acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound. These derivatives can have different pharmacological properties and are studied for their potential therapeutic applications .

Scientific Research Applications

Relamorelin acetate has several scientific research applications:

    Chemistry: It is used as a model compound to study peptide synthesis and modification techniques.

    Biology: Researchers use it to investigate the role of ghrelin receptors in various physiological processes.

    Medicine: It is being developed as a therapeutic agent for conditions like diabetic gastroparesis and chronic constipation.

    Industry: The compound is used in the development of new peptide-based drugs and formulations.

Mechanism of Action

Relamorelin acetate exerts its effects by binding to the ghrelin/growth hormone secretagogue receptor. This binding activates the receptor, leading to the release of growth hormone and other signaling molecules. The activation of this pathway results in increased gastric motility and improved gastrointestinal function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Relamorelin acetate is unique due to its improved potency and pharmacokinetics compared to natural ghrelin. It has a higher affinity for the ghrelin receptor and a longer duration of action, making it a promising therapeutic agent for gastrointestinal disorders .

Properties

Molecular Formula

C45H54N8O7S

Molecular Weight

851.0 g/mol

IUPAC Name

acetic acid;4-[[(2S)-2-[[(2R)-2-[[(2R)-3-(1-benzothiophen-3-yl)-2-(piperidine-4-carbonylamino)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]piperidine-4-carboxamide

InChI

InChI=1S/C43H50N8O5S.C2H4O2/c44-42(56)43(16-20-46-21-17-43)51-41(55)34(22-27-8-2-1-3-9-27)49-39(53)35(23-29-25-47-33-12-6-4-10-31(29)33)50-40(54)36(48-38(52)28-14-18-45-19-15-28)24-30-26-57-37-13-7-5-11-32(30)37;1-2(3)4/h1-13,25-26,28,34-36,45-47H,14-24H2,(H2,44,56)(H,48,52)(H,49,53)(H,50,54)(H,51,55);1H3,(H,3,4)/t34-,35+,36+;/m0./s1

InChI Key

GCFMCGBTTZZFCS-GTKQDQPASA-N

Isomeric SMILES

CC(=O)O.C1CNCCC1C(=O)N[C@H](CC2=CSC3=CC=CC=C32)C(=O)N[C@H](CC4=CNC5=CC=CC=C54)C(=O)N[C@@H](CC6=CC=CC=C6)C(=O)NC7(CCNCC7)C(=O)N

Canonical SMILES

CC(=O)O.C1CNCCC1C(=O)NC(CC2=CSC3=CC=CC=C32)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NC(CC6=CC=CC=C6)C(=O)NC7(CCNCC7)C(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.